2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide
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Overview
Description
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide is a complex organic compound featuring a pyrimido[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This step often starts with the condensation of appropriate precursors such as 4-fluoroaniline and dimethylurea under acidic conditions to form the pyrimido[4,5-d]pyrimidine scaffold.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the pyrimido[4,5-d]pyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with 4-nitrophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alk
Properties
CAS No. |
852170-48-0 |
---|---|
Molecular Formula |
C22H17FN6O5S |
Molecular Weight |
496.47 |
IUPAC Name |
2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H17FN6O5S/c1-27-19-17(21(31)28(2)22(27)32)20(26-18(25-19)12-3-5-13(23)6-4-12)35-11-16(30)24-14-7-9-15(10-8-14)29(33)34/h3-10H,11H2,1-2H3,(H,24,30) |
InChI Key |
XIRCIZIETMDPFL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
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